Laccase Affinity: Para-Hydroquinone vs. Catechol
The 2,5-dihydroxyphenyl (para-hydroquinone) scaffold demonstrates superior substrate affinity for fungal laccase enzymes compared to ortho-dihydroxy (catechol) isomers. The Michaelis constant (Km) for hydroquinone—the core redox motif of the target compound—is 2.86×10⁻⁵ M, versus 5.5×10⁻⁵ M for catechol, representing the redox motif of (3,4-dihydroxyphenyl)methanesulfonamide [1]. This 1.92-fold lower Km indicates that laccase binds para-hydroquinone substrates with nearly twice the affinity of ortho-catechol substrates. For researchers employing laccase-mediated oxidative coupling reactions—such as the cross-coupling of 2,5-dihydroxybenzoic acid derivatives with amines to form heterodimers and heterotrimers with antimicrobial activity [2]—the 2,5-isomer provides kinetically favorable substrate properties that the 3,4-dihydroxy isomer cannot replicate.
| Evidence Dimension | Laccase enzyme-substrate affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | Km = 2.86×10⁻⁵ M for hydroquinone (para-dihydroxy motif corresponding to 2,5-substitution pattern) |
| Comparator Or Baseline | Km = 5.5×10⁻⁵ M for catechol (ortho-dihydroxy motif corresponding to 3,4-substitution pattern) |
| Quantified Difference | 1.92-fold lower Km (higher affinity) for para-hydroquinone vs ortho-catechol |
| Conditions | Ganoderma lucidum laccase, partially purified; pH optimum 5.0 (hydroquinone) and 5.4 (catechol) |
Why This Matters
In laccase-based bioconjugation and biosensing workflows, the 2,5-isomer enables faster reaction kinetics at equivalent substrate concentrations, reducing enzyme loading and incubation time relative to the 3,4-isomer.
- [1] Lalitha Kumari H, Sirsi M. Purification and properties of laccase from Ganoderma lucidum. Archives of Microbiology. Km values: 2.86×10⁻⁵ M (hydroquinone) vs 5.5×10⁻⁵ M (catechol). doi:10.1007/BF00409083 View Source
- [2] Mikolasch A, et al. Laccase-Catalyzed Derivatization of Antibiotics with Sulfonamide or Sulfone Structures. Microorganisms. 2021;9(11):2199. doi:10.3390/microorganisms9112199 View Source
